CYP3A4 Inhibition Liability: 4-Methyl Benzimidazole Isomer Dramatically Reduces Drug-Drug Interaction Risk vs. Morpholine-Containing Prototype
In a direct SAR study of IGF-1R kinase inhibitors, the prototype compound BMS-536924—which incorporates the 4-methyl-1H-benzo[d]imidazol-2-yl scaffold with a morpholine substituent at the 6-position—exhibited potent CYP3A4 inhibition (IC₅₀ = 500 nM in a baculosome-based fluorescent assay) [1], a significant drug-drug interaction liability. Recognizing the therapeutic importance of the 4-methylbenzimidazole core, the research team retained this scaffold while replacing the morpholine group with 4-substituted piperazines, leading to BMS-577098. Crucially, this modification dramatically reduced CYP3A4 inhibition: BMS-577098 showed a CYP3A4 IC₅₀ > 30 μM [1], representing an improvement of at least 60-fold. This demonstrates that the 4-methyl-1H-benzo[d]imidazol-2-yl scaffold, when appropriately elaborated, can yield potent kinase inhibition (IGF-1R IC₅₀ = 16 nM for BMS-577098) [2] without the CYP3A4 liability that plagues many benzimidazole-based kinase inhibitors.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ |
|---|---|
| Target Compound Data | BMS-577098 (4-methyl-benzimidazol-2-yl scaffold with 4-substituted piperazine at 6-position): CYP3A4 IC₅₀ > 30,000 nM |
| Comparator Or Baseline | BMS-536924 (same 4-methyl-benzimidazol-2-yl scaffold but with morpholine at 6-position): CYP3A4 IC₅₀ = 500 nM |
| Quantified Difference | > 60-fold improvement in CYP3A4 selectivity |
| Conditions | Baculosome-based fluorescent CYP3A4 inhibition assay; compounds derived from the identical 4-methyl-1H-benzo[d]imidazol-2-yl core scaffold |
Why This Matters
Procuring the 4-methyl-1H-benzo[d]imidazol-2-yl scaffold is essential for replicating the low-CYP3A4-liability phenotype of BMS-577098; alternative benzimidazole substitution patterns lack the validated SAR trajectory that achieved this > 60-fold selectivity window.
- [1] Velaparthi U, Wittman M, Liu P, et al. Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Bioorg Med Chem Lett. 2010;20(10):3182-3185. DOI: 10.1016/j.bmcl.2010.03.072. (CYP3A4 data reported for BMS-536924 and BMS-577098 series). View Source
- [2] Adooq Bioscience. BMS-577098 Datasheet: IGF-1R IC₅₀ = 0.016 μM. Available at: https://www.adooq.com/bms-577098.html View Source
